molecular formula C18H28N2O3S B7083001 N-[1-(2,2-dimethylpropylsulfonyl)piperidin-4-yl]-2-methylbenzamide

N-[1-(2,2-dimethylpropylsulfonyl)piperidin-4-yl]-2-methylbenzamide

Cat. No.: B7083001
M. Wt: 352.5 g/mol
InChI Key: WKAKOVOCTWIDRK-UHFFFAOYSA-N
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Description

N-[1-(2,2-dimethylpropylsulfonyl)piperidin-4-yl]-2-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a 2,2-dimethylpropylsulfonyl group and a 2-methylbenzamide moiety, making it a unique structure for research and industrial purposes.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropylsulfonyl)piperidin-4-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-14-7-5-6-8-16(14)17(21)19-15-9-11-20(12-10-15)24(22,23)13-18(2,3)4/h5-8,15H,9-13H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAKOVOCTWIDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)S(=O)(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2-dimethylpropylsulfonyl)piperidin-4-yl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. The 2,2-dimethylpropylsulfonyl group is then introduced via a sulfonylation reaction, using reagents such as sulfonyl chlorides under basic conditions. Finally, the 2-methylbenzamide moiety is attached through an amide coupling reaction, often facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,2-dimethylpropylsulfonyl)piperidin-4-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

N-[1-(2,2-dimethylpropylsulfonyl)piperidin-4-yl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[1-(2,2-dimethylpropylsulfonyl)piperidin-4-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,2-dimethylpropylsulfonyl)piperidin-4-yl]-2-methylbenzamide: shares structural similarities with other sulfonyl piperidine derivatives and benzamide compounds.

Uniqueness

  • The unique combination of the piperidine ring, sulfonyl group, and benzamide moiety distinguishes this compound from others. Its specific substitution pattern and functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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